Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester
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Overview
Description
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester typically involves multi-step organic synthesis techniques. One common method includes the reaction of diethyl phosphite with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates. These products have diverse applications in different fields .
Scientific Research Applications
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include inhibition of metabolic processes and disruption of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and phosphonate esters, such as:
- Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, mono[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethyl] ester
- Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis[3-(hexadecyloxy)propyl] ester
Uniqueness
What sets phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester apart is its specific structure, which imparts unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and its role as a versatile intermediate in organic synthesis highlight its distinctiveness .
Properties
Molecular Formula |
C8H20NO4P |
---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
(2R)-2-(diethoxyphosphorylmethoxy)propan-1-amine |
InChI |
InChI=1S/C8H20NO4P/c1-4-12-14(10,13-5-2)7-11-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
InChI Key |
QFANNWVVOVDQLH-MRVPVSSYSA-N |
Isomeric SMILES |
CCOP(=O)(CO[C@H](C)CN)OCC |
Canonical SMILES |
CCOP(=O)(COC(C)CN)OCC |
Origin of Product |
United States |
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